Cas no 80547-69-9 (3-Hydroxy-4-methoxy-5-nitrobenzaldehyde)

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde is a nitro-substituted benzaldehyde derivative with a hydroxyl and methoxy functional group at adjacent positions on the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and specialty dyes. Its distinct substitution pattern allows for selective reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular frameworks. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups enhances its versatility in synthetic applications. The compound is typically characterized by its crystalline solid form and moderate solubility in polar organic solvents. Proper handling is recommended due to potential sensitivity to light and moisture.
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde structure
80547-69-9 structure
商品名:3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
CAS番号:80547-69-9
MF:C8H7NO5
メガワット:197.14488
MDL:MFCD02380161
CID:727837
PubChem ID:94857

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
    • Benzaldehyde,3-hydroxy-4-methoxy-5-nitro-
    • 3-Hydroxy-4-methoxy-5-nitro-benzaldehyd
    • 3-hydroxy-4-methoxy-5-nitro-benzaldehyde
    • 3-hydroxy-4-methoxybenzaldehyde
    • 5-nitroisovanillin
    • HMNB
    • DTXSID80230383
    • FT-0692187
    • AC6853
    • NSC5400
    • 80547-69-9
    • 3-Hydroxy-4-methoxy-5-nitro-benzaldehyd;
    • Benzaldehyde, 3-hydroxy-4-methoxy-5-nitro-
    • MFCD02380161
    • A864678
    • BDBM50004044
    • PYLFOUFNUBQBGP-UHFFFAOYSA-N
    • NSC 5400
    • NSC-5400
    • 5-nitro isovanillin
    • SY017234
    • SCHEMBL3325762
    • AKOS006278834
    • CHEMBL89320
    • DTXCID80152874
    • DA-16910
    • 5-Nitroisovanilline
    • MDL: MFCD02380161
    • インチ: InChI=1S/C8H7NO5/c1-14-8-6(9(12)13)2-5(4-10)3-7(8)11/h2-4,11H,1H3
    • InChIKey: PYLFOUFNUBQBGP-UHFFFAOYSA-N
    • ほほえんだ: COC1=C(C=C(C=C1O)C=O)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 197.03200
  • どういたいしつりょう: 197.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 92.4A^2

じっけんとくせい

  • 密度みつど: 1.456
  • ふってん: 373°C at 760 mmHg
  • フラッシュポイント: 179.4°C
  • 屈折率: 1.629
  • PSA: 92.35000
  • LogP: 1.64470

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde セキュリティ情報

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019144143-5g
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 95%
5g
$838.08 2023-09-01
Aaron
AR005LBI-100mg
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 97%
100mg
$61.00 2025-02-13
eNovation Chemicals LLC
D697968-1g
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 >97%
1g
$430 2025-02-22
Aaron
AR005LBI-250mg
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 97%
250mg
$103.00 2025-02-13
Crysdot LLC
CD12029545-1g
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 95+%
1g
$329 2024-07-24
Crysdot LLC
CD12029545-5g
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 95+%
5g
$1067 2024-07-24
eNovation Chemicals LLC
Y0993854-5g
3-hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 95%
5g
$1150 2025-02-27
Chemenu
CM123863-1g
3-hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 95%
1g
$310 2024-07-23
Chemenu
CM123863-5g
3-hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9 95%
5g
$1006 2024-07-23
Apollo Scientific
OR470435-1g
3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
80547-69-9
1g
£439.00 2025-02-20

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 合成方法

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde 関連文献

3-Hydroxy-4-methoxy-5-nitrobenzaldehydeに関する追加情報

Professional Introduction to 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 80547-69-9)

3-Hydroxy-4-methoxy-5-nitrobenzaldehyde, a compound with the chemical formula C₈H₆NO₅, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 80547-69-9, has garnered attention due to its versatile applications in the development of various bioactive molecules. The structural features of this aldehyde derivative, characterized by the presence of hydroxyl, methoxy, and nitro functional groups, make it a valuable precursor in synthetic chemistry.

The 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde molecule exhibits a distinct aromatic system that allows for diverse chemical transformations. These transformations are particularly useful in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The nitro group, in particular, provides a reactive site for reduction or conversion into other functional groups, while the hydroxyl and methoxy groups contribute to the compound's solubility and reactivity in various solvents.

In recent years, there has been a growing interest in exploring the potential of this compound in medicinal chemistry. Researchers have leveraged its structural framework to develop novel compounds with therapeutic properties. For instance, studies have demonstrated its utility in synthesizing analogs of natural products with anti-inflammatory and anticancer activities. The ability to modify the aromatic core of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde allows chemists to fine-tune the biological activity of derived compounds, making it an attractive scaffold for drug discovery.

The role of this compound in synthetic organic chemistry is also noteworthy. It serves as a key intermediate in the preparation of more complex molecules through various reactions such as condensation, oxidation, and reduction. These reactions are fundamental to the construction of intricate organic structures, which are often required in pharmaceutical applications. The versatility of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde makes it a staple in many synthetic routes.

Advances in computational chemistry have further enhanced the understanding and application of this compound. Molecular modeling studies have provided insights into its reactivity and interaction with biological targets. These studies are crucial for designing molecules with improved efficacy and reduced side effects. By integrating experimental data with computational predictions, researchers can optimize synthetic strategies and predict the behavior of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde-based compounds more accurately.

The pharmaceutical industry has also benefited from the use of 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde in drug development. Its structural motifs are found in several marketed drugs, highlighting its importance as a building block. The compound's ability to undergo multiple chemical modifications allows for the creation of libraries of derivatives with varying biological profiles. This flexibility is essential for identifying lead compounds that can be further optimized through structure-activity relationship (SAR) studies.

In conclusion, 3-Hydroxy-4-methoxy-5-nitrobenzaldehyde (CAS No. 80547-69-9) is a multifaceted compound with significant applications in organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new bioactive molecules. As research continues to evolve, the potential uses of this compound are likely to expand, further solidifying its role as an important intermediate in chemical biology and drug discovery.

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Amadis Chemical Company Limited
(CAS:80547-69-9)3-Hydroxy-4-methoxy-5-nitrobenzaldehyde
A864678
清らかである:99%
はかる:1g
価格 ($):266.0